molecular formula C17H9BrClF3N2O2 B2905040 3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide CAS No. 380423-68-7

3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide

Cat. No.: B2905040
CAS No.: 380423-68-7
M. Wt: 445.62
InChI Key: YRDACZOONZAMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide typically involves multiple steps. The process begins with the preparation of the starting materials, which include 5-bromo-2-hydroxybenzaldehyde and 2-chloro-5-(trifluoromethyl)aniline. These compounds undergo a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process is carefully monitored to ensure consistent quality and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions.

Medicine

The compound has potential applications in medicine, particularly in drug development. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: This compound shares some structural similarities but lacks the trifluoromethyl group.

    Cresol: While structurally different, cresol also contains a hydroxyl group attached to an aromatic ring.

Uniqueness

What sets 3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide apart is its combination of bromine, chlorine, and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrClF3N2O2/c18-12-2-4-15(25)9(6-12)5-10(8-23)16(26)24-14-7-11(17(20,21)22)1-3-13(14)19/h1-7,25H,(H,24,26)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDACZOONZAMJW-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.